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Compound of Interest

Compound Name: 3-Bromopropyltrichlorosilane

Cat. No.: B085205 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromopropyltrichlorosilane (CAS No. 13883-39-1), a key bifunctional organosilane used in

surface modification and as a coupling agent. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering

valuable data for compound identification, purity assessment, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of 3-
Bromopropyltrichlorosilane. The proton (¹H) and carbon-13 (¹³C) NMR spectra reveal the

connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectral Data
The ¹H NMR spectrum of 3-Bromopropyltrichlorosilane exhibits distinct signals

corresponding to the three methylene groups in the propyl chain. The electron-withdrawing

effects of the trichlorosilyl and bromo groups result in a downfield shift of the adjacent protons.
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Signal Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

-CH₂-SiCl₃ ~1.5 - 1.7 Triplet 2H

-CH₂-CH₂-CH₂- ~2.1 - 2.3 Multiplet 2H

-CH₂-Br ~3.4 - 3.6 Triplet 2H

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer

frequency.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. The

chemical shifts are influenced by the electronegativity of the attached silicon, chlorine, and

bromine atoms.[1]

Carbon Atom Chemical Shift (δ, ppm)

CH₂-SiCl₃ ~25 - 30

-CH₂-CH₂- ~30 - 35

CH₂-Br ~35 - 40

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer

frequency.

Experimental Protocol for NMR Spectroscopy
The following provides a general protocol for acquiring NMR spectra of liquid organosilanes like

3-Bromopropyltrichlorosilane.

Sample Preparation:

A solution of 3-Bromopropyltrichlorosilane is prepared by dissolving approximately 5-25

mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
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The solution is transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A high-resolution NMR spectrometer (e.g., 300-500 MHz).

Nuclei: ¹H and ¹³C.

Temperature: Standard probe temperature (e.g., 298 K).

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., tetramethylsilane, TMS).

¹H NMR: A standard pulse-acquire sequence is used.

¹³C NMR: A proton-decoupled pulse-acquire sequence is used to obtain singlets for each

carbon environment.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a

molecule. The IR spectrum of 3-Bromopropyltrichlorosilane is characterized by absorption

bands corresponding to the vibrations of its various bonds.

IR Spectral Data
The key absorption bands in the IR spectrum of 3-Bromopropyltrichlorosilane are

summarized below.

Wavenumber (cm⁻¹) Vibration Type Functional Group

2960 - 2850 C-H stretch Alkyl (-CH₂-)

1440 - 1465 C-H bend Alkyl (-CH₂-)

800 - 600 Si-Cl stretch Trichlorosilyl (-SiCl₃)

650 - 550 C-Br stretch Bromoalkyl (-CH₂Br)
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The Si-Cl stretching vibrations typically appear as strong, broad absorptions in the fingerprint

region.[2][3] The C-H stretching and bending vibrations confirm the presence of the propyl

chain.

Experimental Protocol for FTIR Spectroscopy
For liquid samples like 3-Bromopropyltrichlorosilane, the following attenuated total

reflectance (ATR) or transmission methods are commonly employed.[4]

ATR-FTIR Method:

A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond

or germanium).

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the

sample spectrum.

Transmission Method (Neat Liquid):

A thin film of the liquid sample is placed between two IR-transparent salt plates (e.g., NaCl or

KBr).

The plates are mounted in the spectrometer's sample holder.

The spectrum is recorded, and a background spectrum of the empty salt plates is subtracted.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural elucidation.

Mass Spectral Data
The mass spectrum of 3-Bromopropyltrichlorosilane is characterized by a molecular ion

peak and several fragment ions. Due to the presence of chlorine and bromine isotopes, the

molecular ion and bromine-containing fragments appear as clusters of peaks.
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Molecular Ion (M⁺): The molecular ion region will show a characteristic isotopic pattern due

to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl) and one bromine atom (⁷⁹Br and

⁸¹Br). The most abundant peak in this cluster will correspond to the ion containing the most

abundant isotopes.

Key Fragment Ions: The NIST Mass Spectrometry Data Center indicates prominent peaks at

m/z 133, 135, and 175.[1] The presence of bromine is indicated by pairs of peaks of nearly

equal intensity separated by two mass units.[5]

Major Fragmentation Pathways:

Loss of a bromine radical (•Br).

Loss of a chlorine radical (•Cl).

Cleavage of the C-C bonds in the propyl chain.

Rearrangement reactions.

Experimental Protocol for Mass Spectrometry
A common method for analyzing volatile liquid compounds like 3-Bromopropyltrichlorosilane
is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation and Conditions:

Ionization Method: Electron Ionization (EI) is typically used, where high-energy electrons

bombard the sample molecules.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on

their mass-to-charge ratio.

Inlet System: The sample is introduced via a gas chromatograph for separation from any

impurities before entering the mass spectrometer.

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at

different m/z values.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 3-Bromopropyltrichlorosilane.
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Caption: Workflow for the spectroscopic analysis of 3-Bromopropyltrichlorosilane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

